molecular formula C29H43BrN2O4 B000480 Otilonium Bromide CAS No. 26095-59-0

Otilonium Bromide

カタログ番号: B000480
CAS番号: 26095-59-0
分子量: 563.6 g/mol
InChIキー: VWZPIJGXYWHBOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Otilonium bromide is a quaternary ammonium compound known for its antimuscarinic and calcium channel blocking properties. It is primarily used to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome .

準備方法

The synthesis of otilonium bromide involves several steps:

This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production .

化学反応の分析

Otilonium bromide undergoes various chemical reactions:

科学的研究の応用

Efficacy in Irritable Bowel Syndrome

Numerous clinical trials have confirmed the efficacy of otilonium bromide in treating IBS. A pooled analysis of three independent studies involving 883 patients demonstrated that OB significantly reduces abdominal pain and bloating compared to placebo. The therapeutic benefits were most pronounced after 15 weeks of treatment, with patients reporting improved global response and reduced symptom relapse rates .

Key Findings from Clinical Trials:

StudySample SizeTreatment DurationKey Outcomes
Clave et al. (2011)35615 weeksSignificant reduction in abdominal pain frequency and severity of bloating
Evangelista et al. (2017)88315 weeksOB more effective than placebo in IBS symptom management
BMJ Open (2017)VariousVariesOB shown to inhibit both L-type and T-type calcium channels effectively

Safety Profile

This compound has a favorable safety profile due to its minimal systemic absorption; over 97% is excreted via feces. This characteristic limits potential side effects associated with higher plasma concentrations. Clinical studies have reported comparable safety and tolerability between OB and placebo groups, making it a suitable option for long-term management of IBS .

Additional Applications

Beyond IBS, this compound has been investigated for other gastrointestinal conditions due to its spasmolytic properties:

  • Functional Dyspepsia : Research suggests that OB may alleviate symptoms associated with functional dyspepsia by reducing gastric motility disturbances.
  • Post-operative Gastrointestinal Complications : Studies indicate that OB can be beneficial in managing post-operative ileus by promoting bowel motility without causing excessive contractions .

作用機序

Otilonium bromide exerts its effects by blocking voltage-dependent calcium channels, which relaxes the smooth muscles of the gastrointestinal tract. It also binds to muscarinic and tachykinin receptors, further contributing to its spasmolytic action . This dual action helps in reducing muscle contractions and alleviating pain associated with gastrointestinal disorders .

類似化合物との比較

Otilonium bromide is often compared with other antimuscarinic and calcium channel blockers:

This compound stands out due to its high selectivity for the gastrointestinal tract and its minimal systemic absorption, which reduces the risk of side effects .

生物活性

Otilonium bromide (OB) is a quaternary ammonium compound primarily used as an antispasmodic agent for treating irritable bowel syndrome (IBS). Recent research has expanded its profile, revealing significant biological activities beyond its gastrointestinal applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications in oncology.

This compound exerts its primary pharmacological effects by blocking L-type calcium channels in smooth muscle cells. This action interferes with intracellular calcium mobilization, leading to relaxation of intestinal smooth muscles and alleviation of abdominal pain associated with IBS .

Key Mechanisms:

  • Calcium Channel Blockade: Inhibits calcium influx, reducing muscle contractions.
  • Antimicrobial Activity: Exhibits bactericidal effects against various pathogens, including multidrug-resistant strains.

Antimicrobial Properties

Recent studies have highlighted this compound's potential as an antimicrobial agent. It has shown efficacy against Gram-negative bacteria, particularly in restoring the activity of colistin against resistant strains. This repurposing is crucial given the rising threat of antibiotic resistance.

Synergistic Effects with Colistin

This compound has been identified as a colistin adjuvant, enhancing the drug's effectiveness against colistin-resistant bacteria. In vitro studies demonstrated that OB can significantly lower the minimum inhibitory concentration (MIC) of colistin, indicating a synergistic relationship that could reduce the toxicity associated with higher doses of colistin .

Table 1: Antimicrobial Activity of this compound

Pathogen MIC (µg/ml) Effectiveness
Staphylococcus aureus4-8Strong bactericidal activity
Colistin-resistant E. coli0.28Synergistic effect with this compound
Acinetobacter baumanniiVariesEffective against multidrug-resistant strains

Cytotoxic Activity in Cancer Research

In addition to its antimicrobial properties, this compound has emerged as a selective inhibitor of USP28, a deubiquitinase implicated in tumorigenesis. Research indicates that OB can inhibit USP28's activity with an IC50 value of approximately 6.90 µM and demonstrates selectivity over its homolog USP25 . This inhibition leads to down-regulation of oncogenic substrates such as c-Myc and ΔNp63, which are critical in cancer cell proliferation.

Case Studies

  • Colorectal Cancer: this compound was evaluated for its potential to enhance the sensitivity of colorectal cancer cells to Regorafenib, a standard treatment for this disease. The combination therapy showed promising results in preclinical models, suggesting that OB may serve as an adjunct therapy in colorectal cancer management .
  • Lung Cancer: Similar studies have indicated that OB's cytotoxic effects extend to lung squamous carcinoma cells, reinforcing its potential role in cancer therapeutics .

Safety Profile and Toxicity

This compound is generally well-tolerated in clinical settings, with low cytotoxicity reported during antimicrobial assays. Its ability to target bacterial membranes while maintaining a favorable safety profile makes it an attractive candidate for further investigation as both an antispasmodic and antimicrobial agent .

特性

IUPAC Name

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZPIJGXYWHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26095-58-9 (iodide), 105360-89-2 (Parent)
Record name Otilonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046357
Record name Otilonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26095-59-0
Record name Otilonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26095-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otilonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otilonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Otilonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTILONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21HN3N72PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otilonium Bromide
Reactant of Route 2
Reactant of Route 2
Otilonium Bromide
Reactant of Route 3
Reactant of Route 3
Otilonium Bromide
Reactant of Route 4
Reactant of Route 4
Otilonium Bromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Otilonium Bromide
Reactant of Route 6
Reactant of Route 6
Otilonium Bromide
Customer
Q & A

Q1: What is the primary mechanism of action of Otilonium Bromide?

A1: this compound is a spasmolytic agent that primarily acts by inhibiting the influx of calcium ions (Ca2+) into smooth muscle cells. [, , ] This inhibition occurs through multiple pathways, including blockade of L-type calcium channels. [, ]

Q2: How does this compound's inhibition of calcium influx affect smooth muscle?

A2: By reducing calcium influx, this compound prevents the cascade of events leading to smooth muscle contraction. This results in relaxation of the gastrointestinal tract, reducing symptoms such as abdominal pain and discomfort. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H46BrNO4, and its molecular weight is 552.56 g/mol. (Please refer to publicly available chemical databases for structural information.)

Q4: Is there any spectroscopic data available for this compound?

A5: Yes, studies have utilized techniques like IR, 1H NMR, 13C NMR, and MS to confirm the structure of this compound. []

Q5: How does the instability of this compound in certain solvents impact its use?

A7: Its instability necessitates careful consideration during the development of analytical methods and pharmaceutical formulations. Avoiding alcohols and water as solvents is crucial to maintain the compound's integrity. []

Q6: What is the absorption profile of this compound?

A8: this compound exhibits poor systemic absorption after oral administration. Studies using radiolabeled this compound in rats showed very low plasma levels compared to gastrointestinal tract levels. []

Q7: Where does this compound primarily distribute after administration?

A9: Following oral administration, this compound predominantly distributes to the gastrointestinal tract, with a particular affinity for the large intestine. [] This selective distribution contributes to its localized effects and minimal systemic side effects.

Q8: Is this compound metabolized in the body?

A8: While specific details on the metabolic pathways of this compound are limited in the provided research, its chemical structure suggests potential for metabolism. Further research is needed to fully characterize its metabolic profile.

Q9: How is this compound eliminated from the body?

A9: The primary route of elimination for this compound has not been extensively studied in the provided research. Further investigation is required to determine the primary routes of excretion.

Q10: Has this compound been tested in cell-based assays?

A12: Yes, in vitro studies have investigated the effects of this compound on ion channels in cell lines. For example, one study showed that this compound inhibits L-type calcium channels in human intestinal smooth muscle cells. [] Other studies have examined its effects on T-type calcium channels in HEK293 cells transfected with specific calcium channel subtypes. []

Q11: What animal models have been used to study this compound?

A13: Rats have been frequently used as animal models to study the pharmacokinetics, tissue distribution, and pharmacodynamic effects of this compound. [, , , ] Researchers have also employed a rat model of irritable bowel syndrome (water avoidance stress model) to investigate the effects of this compound on stress-induced gastrointestinal dysfunction. []

Q12: What are the key findings from clinical trials involving this compound?

A14: Clinical trials have consistently demonstrated the efficacy of this compound in alleviating symptoms associated with irritable bowel syndrome. [, , , , , , ] These studies have shown that this compound effectively reduces abdominal pain, bloating, and discomfort compared to placebo. Notably, its efficacy appears comparable to other commonly used antispasmodics, with a favorable tolerability profile. [, , ]

Q13: Does this compound exhibit any specific targeting within the body?

A16: While not specifically designed for targeted delivery, this compound demonstrates a natural affinity for the gastrointestinal tract, particularly the large intestine. [] This selective distribution contributes to its localized effects and minimizes systemic exposure.

Q14: What are some common alternatives to this compound for irritable bowel syndrome?

A22: Several other antispasmodic drugs are available for managing irritable bowel syndrome, including Mebeverine, Pinaverium Bromide, and Trimebutine. [, , , ] Additionally, non-pharmacological approaches like dietary modifications and stress management are important components of irritable bowel syndrome therapy. []

Q15: When was this compound first introduced as a treatment option?

A23: While the provided research does not explicitly mention the exact year of introduction, it is clear that this compound has been used clinically for several decades. [, ] Its continued use and ongoing research highlight its relevance and potential in managing gastrointestinal disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。